molecular formula C24H25N5O2 B2715845 3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844834-38-4

3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2715845
CAS No.: 844834-38-4
M. Wt: 415.497
InChI Key: SNHITEWEBMZAPL-UHFFFAOYSA-N
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Description

3-Benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized from simple starting materials like urea and cyanoacetic acid, which undergo cyclization to form the purine ring system.

    Substitution Reactions: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base. The methyl groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate. The methylphenyl group can be added through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the purine ring, potentially reducing double bonds or nitro groups if present.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding substitution and cyclization reactions in purine derivatives.

Biology

Biologically, 3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antiviral, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include nucleotide synthesis and signal transduction pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart is its specific substitution pattern, which may confer unique biological activities and reactivity profiles compared to other purine derivatives. Its combination of benzyl, methyl, and methylphenyl groups provides a distinct steric and electronic environment, influencing its interaction with biological targets and its chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

844834-38-4

Molecular Formula

C24H25N5O2

Molecular Weight

415.497

IUPAC Name

3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H25N5O2/c1-16-8-7-11-19(12-16)27-13-17(2)14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-9-5-4-6-10-18/h4-12,17H,13-15H2,1-3H3

InChI Key

SNHITEWEBMZAPL-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=CC(=C5)C

solubility

not available

Origin of Product

United States

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